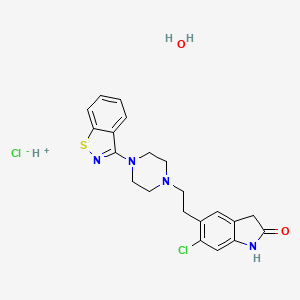

Ziprasidone hydrochloride monohydrate

Overview

Description

Ziprasidone hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder . It is known for its efficacy in managing symptoms of these mental health conditions with a relatively lower risk of metabolic side effects compared to other antipsychotics . The compound is available in both oral and intramuscular forms .

Mechanism of Action

Target of Action

Ziprasidone hydrochloride monohydrate, also known as Ziprasidone, is an atypical antipsychotic used to manage schizophrenia and bipolar disorder .

Mode of Action

The exact mode of action of Ziprasidone is unknown . . Atypical antipsychotics like Ziprasidone are thought to be as efficacious as first-generation antipsychotics but differ in their adverse effect profiles .

Biochemical Pathways

It is believed to affect the dopamine and serotonin pathways in the brain, which play a crucial role in mood regulation and cognition .

Pharmacokinetics

The pharmacokinetics of Ziprasidone involves its absorption, distribution, metabolism, and excretion (ADME). Steady-state plasma concentrations are achieved within one to three days . In vivo studies have revealed an approximately 35% decrease in Ziprasidone AUC by concomitantly administered carbamazepine, an approximately 35-40% increase in Ziprasidone AUC by concomitantly administered ketoconazole, but no effect on Ziprasidone’s pharmacokinetics by cimetidine or antacid .

Result of Action

The molecular and cellular effects of Ziprasidone’s action result in the management of symptoms associated with schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder .

Action Environment

Environmental factors such as food intake can influence the action of Ziprasidone. The absorption of Ziprasidone is increased up to two-fold in the presence of food . Studies have shown that the calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of Ziprasidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ziprasidone hydrochloride involves multiple steps. One common method includes the reaction of 5-(2-chloroethyl)-6-chloro-oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine in the presence of aqueous sodium carbonate . This mixture is heated to reflux for 14 hours, followed by cooling and filtration to obtain the product .

Industrial Production Methods

Industrial production of ziprasidone hydrochloride focuses on achieving high purity and yield. The process involves the preparation of substantially pure hydrochloride salt of ziprasidone . The synthesis method is designed to be simple, controllable, and conducted under mild conditions to ensure the safety and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ziprasidone hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of ziprasidone, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Ziprasidone hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ziprasidone hydrochloride is unique among atypical antipsychotics due to its relatively lower risk of metabolic side effects, such as weight gain and impaired glucose tolerance . Additionally, it has a distinct receptor binding profile, with high affinity for both dopamine and serotonin receptors .

Biological Activity

Ziprasidone hydrochloride monohydrate is an atypical antipsychotic primarily used for the treatment of schizophrenia and bipolar disorder. Its biological activity stems from its complex pharmacological profile, which includes interactions with various neurotransmitter receptors. This article delves into the biological activity of ziprasidone, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone exhibits high affinity for several receptors:

- Dopamine Receptors : It has significant binding affinity for dopamine D2 and D3 receptors (Ki values of 4.8 nM and 7.2 nM, respectively).

- Serotonin Receptors : The compound also interacts with serotonin receptors, including 5HT2A (Ki = 0.4 nM), 5HT2C (Ki = 1.3 nM), and 5HT1A (Ki = 3.4 nM).

- Adrenergic and Histamine Receptors : It acts as an antagonist at α1-adrenergic receptors (Ki = 10 nM) and shows moderate affinity for histamine H1 receptors (Ki = 47 nM) .

These interactions contribute to its efficacy in treating psychotic disorders while minimizing certain side effects commonly associated with other antipsychotics.

Pharmacokinetics

Ziprasidone's pharmacokinetic profile varies based on the route of administration:

- Intramuscular Administration : Bioavailability is 100%, with peak serum concentrations reached approximately 60 minutes post-administration.

- Oral Administration : The bioavailability is about 60% when taken without food but can increase significantly with a high-calorie meal .

The drug is extensively metabolized in the liver, primarily through aldehyde oxidase, with minor contributions from cytochrome P450 enzymes. The mean terminal half-life is around 10 hours, allowing for once or twice daily dosing .

Case Studies and Clinical Findings

Several studies have evaluated the clinical effects and safety profile of ziprasidone:

- Efficacy in Bipolar Disorder : A study involving patients with acute manic or mixed episodes showed that ziprasidone significantly reduced symptoms compared to placebo, with a favorable safety profile regarding metabolic side effects .

- Side Effects : While ziprasidone is associated with lower rates of weight gain and sedation compared to other antipsychotics, it can cause orthostatic hypotension and rash in some patients. Management strategies include dose adjustment and adjunctive treatments such as antihistamines .

In Vitro Studies

Recent research has focused on the permeability and cytotoxicity of this compound nanocrystals:

- Caco-2 Cell Permeability : Studies demonstrated that nanocrystals of ziprasidone enhance permeability across intestinal barriers compared to coarse powder formulations. This improvement could lead to better bioavailability and therapeutic outcomes .

- Cytotoxicity Testing : The cytotoxic effects were assessed using MTT assays on Caco-2 cells, indicating that while ziprasidone has some cytotoxic potential, its therapeutic index remains favorable when used at clinically relevant doses .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Dopamine D2 Ki | 4.8 nM |

| Serotonin 5HT2A Ki | 0.4 nM |

| Bioavailability (IM) | 100% |

| Bioavailability (Oral) | ~60% (increased with food) |

| Half-Life | ~10 hours |

| Primary Metabolism Pathway | Aldehyde oxidase |

| Common Side Effects | Orthostatic hypotension, rash |

Properties

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDBKBRIBJLNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153762 | |

| Record name | Ziprasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122883-93-6 | |

| Record name | Ziprasidone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122883-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ziprasidone hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122883936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziprasidone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIPRASIDONE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAL53626GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.